3-(6,7-dimethoxy-1-((2-methoxyphenoxy)methyl)-1,2,3,4-tetrahydroisoquinoline-2-carbonyl)-2H-chromen-2-one
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Overview
Description
3-(6,7-dimethoxy-1-((2-methoxyphenoxy)methyl)-1,2,3,4-tetrahydroisoquinoline-2-carbonyl)-2H-chromen-2-one is a complex organic compound that belongs to the class of tetrahydroisoquinoline derivatives This compound is characterized by its unique structure, which includes a chromen-2-one core and a tetrahydroisoquinoline moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(6,7-dimethoxy-1-((2-methoxyphenoxy)methyl)-1,2,3,4-tetrahydroisoquinoline-2-carbonyl)-2H-chromen-2-one typically involves multiple steps. One common approach is the Pictet-Spengler reaction, which is used to form the tetrahydroisoquinoline core. This reaction involves the condensation of an aldehyde or ketone with an amine, followed by cyclization. The chromen-2-one moiety can be introduced through various synthetic routes, including the use of coumarin derivatives .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve high yields and purity. This can include the use of specific catalysts, solvents, and temperature control. The scalability of the synthesis process is crucial for industrial applications, and continuous flow reactors may be employed to enhance efficiency and reproducibility .
Chemical Reactions Analysis
Types of Reactions
3-(6,7-dimethoxy-1-((2-methoxyphenoxy)methyl)-1,2,3,4-tetrahydroisoquinoline-2-carbonyl)-2H-chromen-2-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can lead to the formation of dihydro derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines and thiols. Reaction conditions may vary depending on the desired product, but typically involve controlled temperatures and specific solvents .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction can produce dihydro derivatives. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives with different properties .
Scientific Research Applications
3-(6,7-dimethoxy-1-((2-methoxyphenoxy)methyl)-1,2,3,4-tetrahydroisoquinoline-2-carbonyl)-2H-chromen-2-one has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: This compound has been studied for its potential biological activities, including anticancer, antibacterial, and antifungal properties.
Medicine: Research has explored its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Mechanism of Action
The mechanism of action of 3-(6,7-dimethoxy-1-((2-methoxyphenoxy)methyl)-1,2,3,4-tetrahydroisoquinoline-2-carbonyl)-2H-chromen-2-one involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to the modulation of biological processes. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
6,7-Dimethoxy-1-((2-methoxyphenoxy)methyl)-3,4-dihydro-2(1H)-isoquinolinyl derivatives: These compounds share a similar core structure and have been studied for their biological activities.
4-Hydroxy-2-quinolones: These compounds have similar chemical properties and undergo similar types of reactions.
Uniqueness
What sets 3-(6,7-dimethoxy-1-((2-methoxyphenoxy)methyl)-1,2,3,4-tetrahydroisoquinoline-2-carbonyl)-2H-chromen-2-one apart is its unique combination of the chromen-2-one and tetrahydroisoquinoline moieties. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for research and industrial applications .
Properties
Molecular Formula |
C29H27NO7 |
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Molecular Weight |
501.5 g/mol |
IUPAC Name |
3-[6,7-dimethoxy-1-[(2-methoxyphenoxy)methyl]-3,4-dihydro-1H-isoquinoline-2-carbonyl]chromen-2-one |
InChI |
InChI=1S/C29H27NO7/c1-33-24-10-6-7-11-25(24)36-17-22-20-16-27(35-3)26(34-2)15-18(20)12-13-30(22)28(31)21-14-19-8-4-5-9-23(19)37-29(21)32/h4-11,14-16,22H,12-13,17H2,1-3H3 |
InChI Key |
LKKVBWOBCUJKEU-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1OCC2C3=CC(=C(C=C3CCN2C(=O)C4=CC5=CC=CC=C5OC4=O)OC)OC |
Origin of Product |
United States |
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